3-(3-Chlorophenyl)furan-2,5-dione
Description
Properties
Molecular Formula |
C10H5ClO3 |
|---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
3-(3-chlorophenyl)furan-2,5-dione |
InChI |
InChI=1S/C10H5ClO3/c11-7-3-1-2-6(4-7)8-5-9(12)14-10(8)13/h1-5H |
InChI Key |
KCTMGSXRVOLTIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=O)OC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-(4-Chlorophenyl)furan-2,5-dione
- Molecular Formula : C₁₀H₅ClO₃ (MW: 208.60)
- Key Differences: The chloro substituent on the phenyl ring is at the 4-position instead of the 3-position. Physical properties such as melting point and solubility may vary due to differences in molecular symmetry and crystal packing.
Substituent Variation: 3-Chloro-4-methyl-furan-2,5-dione
- Molecular Formula : C₅H₃ClO₃ (MW: 146.53)
- Key Differences :
Core Structure Analogs: 3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Differences: Features a benzene-fused phthalimide core instead of a furan-2,5-dione. Used as a monomer for high-performance polyimides due to thermal stability and mechanical strength . The fused aromatic system increases rigidity and reduces solubility in common organic solvents compared to furan-2,5-diones.
Bioactive Analogs: Diketopiperazine Derivatives
- Example : (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione
- Key Differences :
Comparative Data Table
*Estimated based on 3-(4-Chlorophenyl) analog.
Key Research Findings
- Reactivity: Furan-2,5-diones with electron-withdrawing groups (e.g., Cl) exhibit enhanced reactivity as dienophiles in cycloadditions compared to phthalimides or diketopiperazines .
- Biological Activity : Diketopiperazines demonstrate significant bioactivity (e.g., anti-H1N1), while furan-2,5-diones are less explored in this context, highlighting a research gap .
- Polymer Applications : Chlorophenyl-substituted phthalimides are preferred for high-temperature polymers, whereas furan-2,5-diones may serve as crosslinking agents due to their anhydride functionality .
Q & A
Q. Purity Optimization :
- Use column chromatography (silica gel, ethyl acetate/hexane eluent) to separate byproducts.
- Recrystallize from ethanol or dichloromethane to enhance crystalline purity.
- Confirm purity via HPLC (C18 column, UV detection at 254 nm) or ¹H/¹³C NMR (monitor for residual solvent peaks).
Basic: How is the molecular structure of this compound characterized experimentally?
Answer:
Key techniques include:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve bond lengths, angles, and dihedral angles. For example, the dihedral angle between the furan-dione ring and chlorophenyl group is ~85°–90°, indicating near-orthogonal orientation .
- FTIR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1850 cm⁻¹ (asymmetric) and ~1780 cm⁻¹ (symmetric), and C-Cl stretches at ~750 cm⁻¹ .
- NMR Spectroscopy :
Advanced: What mechanistic insights explain the kinetic behavior of this compound in radical-mediated reactions?
Answer:
The compound reacts with hydroxyl (HO) and chlorine (Cl) radicals via H-abstraction or addition pathways :
-
HO Radical Reaction :
-
Cl Radical Reaction :
Q. Table 1: Kinetic Parameters for Radical Reactions
| Radical | Method | Reference | |
|---|---|---|---|
| HO | FTIR | ||
| Cl | PLP-LIF |
Advanced: How can computational methods predict the reactivity and electronic properties of this compound?
Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics (MD) Simulations :
- Reactivity Descriptors :
Advanced: What methodologies are used to assess the biological activity of this compound derivatives?
Answer:
- Cytotoxicity Assays :
- Enzyme Inhibition Studies :
Advanced: How does the environmental persistence of this compound compare to related anhydrides?
Answer:
- Atmospheric Degradation :
- Hydrolysis :
Basic: What crystallographic data are critical for resolving structural ambiguities in halogenated furan-2,5-diones?
Answer:
- Key Parameters :
- Data Sources :
Advanced: How do substituent positions (e.g., 3-Cl vs. 4-Cl) alter the electronic properties of chlorophenyl-furan-2,5-diones?
Answer:
- Electronic Effects :
- Spectroscopic Shifts :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
